molecular formula C18H21ClN2O5S B4232862 2-[N-(3-CHLORO-4-METHOXYPHENYL)2-METHOXY-5-METHYLBENZENESULFONAMIDO]-N-METHYLACETAMIDE

2-[N-(3-CHLORO-4-METHOXYPHENYL)2-METHOXY-5-METHYLBENZENESULFONAMIDO]-N-METHYLACETAMIDE

Cat. No.: B4232862
M. Wt: 412.9 g/mol
InChI Key: OFVMDRJLESVWAM-UHFFFAOYSA-N
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Description

2-[N-(3-CHLORO-4-METHOXYPHENYL)2-METHOXY-5-METHYLBENZENESULFONAMIDO]-N-METHYLACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes chloro, methoxy, and sulfonyl functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(3-CHLORO-4-METHOXYPHENYL)2-METHOXY-5-METHYLBENZENESULFONAMIDO]-N-METHYLACETAMIDE typically involves multiple steps. One common method includes the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of an aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Amidation: The final step involves the formation of the amide bond through the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[N-(3-CHLORO-4-METHOXYPHENYL)2-METHOXY-5-METHYLBENZENESULFONAMIDO]-N-METHYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[N-(3-CHLORO-4-METHOXYPHENYL)2-METHOXY-5-METHYLBENZENESULFONAMIDO]-N-METHYLACETAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[N-(3-CHLORO-4-METHOXYPHENYL)2-METHOXY-5-METHYLBENZENESULFONAMIDO]-N-METHYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(3-chloro-4-methoxyphenyl)-N~2~-[(2-methoxyphenyl)sulfonyl]-N~1~-methylglycinamide
  • N~2~-(3-chloro-4-methoxyphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-ethylglycinamide

Uniqueness

2-[N-(3-CHLORO-4-METHOXYPHENYL)2-METHOXY-5-METHYLBENZENESULFONAMIDO]-N-METHYLACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(3-chloro-4-methoxy-N-(2-methoxy-5-methylphenyl)sulfonylanilino)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O5S/c1-12-5-7-16(26-4)17(9-12)27(23,24)21(11-18(22)20-2)13-6-8-15(25-3)14(19)10-13/h5-10H,11H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFVMDRJLESVWAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC(=O)NC)C2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[N-(3-CHLORO-4-METHOXYPHENYL)2-METHOXY-5-METHYLBENZENESULFONAMIDO]-N-METHYLACETAMIDE
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